molecular formula C23H18ClN5O3S B15100998 methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B15100998
M. Wt: 479.9 g/mol
InChI Key: PGWHWBYKGSIBQD-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic triazole-based compound with a complex heterocyclic structure. Its molecular framework includes a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a pyridin-4-yl group at position 3. The triazole ring is further functionalized with a sulfanylacetyl linker connected to a methyl benzoate ester via an amide bond.

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H18ClN5O3S/c1-32-22(31)16-2-6-18(7-3-16)26-20(30)14-33-23-28-27-21(15-10-12-25-13-11-15)29(23)19-8-4-17(24)5-9-19/h2-13H,14H2,1H3,(H,26,30)

InChI Key

PGWHWBYKGSIBQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through a thiolation reaction.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the molecule undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4 hSulfoxide derivative78%
m-CPBADCM, RT, 2 hSulfone derivative85%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition) depending on stoichiometry and reaction time.

Reduction Reactions

The ester group and aromatic nitro intermediates (if present) are susceptible to reduction:

Reagent Target Group Product Conditions
LiAlH<sub>4</sub>Ester → AlcoholHydroxybenzoate derivativeTHF, reflux, 6 h
H<sub>2</sub>/Pd-CNitro → Amino (if present)Amino-triazole intermediateEthanol, 50°C, 3 atm

Note : Reduction of the ester to a primary alcohol is quantitative but requires anhydrous conditions.

Substitution Reactions

The chlorine atom on the 4-chlorophenyl group participates in nucleophilic aromatic substitution:

Nucleophile Conditions Product Yield
NH<sub>3</sub> (aq.)CuCl<sub>2</sub>, 120°C4-Aminophenyl derivative65%
KSCNDMF, 100°C, 8 hThiocyanate-substituted derivative72%

Key Observation : Electron-withdrawing groups on the triazole ring enhance electrophilicity at the chlorophenyl position, facilitating substitution .

Hydrolysis Reactions

The methyl ester undergoes alkaline hydrolysis:

Reaction :
RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Conditions Product Applications
1M NaOH, EtOH/H<sub>2</sub>O, refluxCarboxylic acid sodium saltPrecursor for further acylations

Kinetics : Pseudo-first-order kinetics with k=0.12h1k = 0.12 \, \text{h}^{-1} at 80°C.

Coupling Reactions

The amino group (if generated via reduction) participates in peptide coupling:

Coupling Agent Nucleophile Product
EDC/HOBtGlycine methyl esterTriazole-peptide conjugate
DCC4-Aminobenzoic acidBis-aryl amide derivative

Applications : These reactions enable the synthesis of bioactive hybrids for antimicrobial testing .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Order Dominant Reaction Type
Sulfanyl (-S-)1 (Most reactive)Oxidation
Chlorophenyl (Cl)2Nucleophilic substitution
Ester (-COOCH<sub>3</sub>)3Hydrolysis/Reduction
Triazole ring4Electrophilic substitution (limited)

Stability Under Environmental Conditions

Condition Observation Degradation
pH 2–6 (aqueous)Stable for >48 h<5%
pH >10Ester hydrolysis dominates>90% in 24 h
UV light (254 nm)Sulfanyl oxidation to sulfoxide accelerated40% in 6 h

Scientific Research Applications

Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and other functional groups allow the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties References
This compound (Target) 4-Cl-phenyl, pyridin-4-yl ~500 (estimated) High lipophilicity; potential kinase inhibition due to pyridine and triazole motifs.
Methyl 4-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () Ethyl, pyridin-4-yl 397.45 Lower molecular weight; ethyl group reduces steric hindrance, possibly enhancing solubility.
Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () Amino, 4-Cl-phenyl ~430 (estimated) Amino group increases polarity; may improve water solubility but reduce membrane permeability.
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () 4-Cl-benzyl, pyrrole 495.98 Pyrrole ring introduces aromatic stacking potential; benzyl group increases steric bulk.
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Ethyl, 4-nitrophenyl, acetylamino-phenoxy ~480 (estimated) Nitro group enhances electron-withdrawing effects; acetylamino-phenoxy may improve target specificity.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group in the target compound and enhances lipophilicity compared to the ethyl group in , which may favor interactions with hydrophobic enzyme pockets .
  • Pyridinyl (target compound) vs. pyrrole (): Pyridine’s nitrogen atom can act as a hydrogen bond acceptor, whereas pyrrole’s aromaticity may facilitate π-π stacking with aromatic residues in proteins .

Ethyl substituents () lower molecular weight and steric hindrance, which could enhance metabolic stability .

Synthetic Yields and Stability :

  • Triazole derivatives with nitro or acetyl groups (e.g., ) often exhibit lower yields (45–62%) due to steric challenges during synthesis, whereas simpler analogs (e.g., ) show higher yields (55–88%) .

Biochemical and Computational Studies:

  • Docking Studies : AutoDock4 simulations () suggest that triazole derivatives with pyridinyl groups (e.g., the target compound) exhibit strong binding affinities to kinases and proteases due to their ability to form hydrogen bonds and hydrophobic interactions .
  • Antimicrobial Activity: Compounds like ethyl 4-([{[5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl) amino] benzoate () show moderate antibacterial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus .

Thermal Stability:

  • Melting points for triazole derivatives vary significantly:
    • Target compound (estimated): 240–250°C (based on analogs in and ).
    • compounds: 216–274°C, influenced by nitro and acetyl substituents .

Biological Activity

Methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring, a chlorophenyl group, and a pyridine moiety. Its molecular formula is C16H15ClN4OSC_{16}H_{15}ClN_4OS with a molecular weight of 344.82 g/mol. The structural features contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyridine rings exhibit promising anticancer properties. For instance, derivatives of triazole have shown significant anti-proliferative effects against various cancer cell lines, including HepG2 (human liver cancer) cells.

  • Case Study : In a study involving similar triazole derivatives, one compound exhibited an IC50 value of 13.004 µg/mL against HepG2 cells, indicating potent anticancer activity . This suggests that this compound may also possess similar or enhanced anticancer properties.

Antibacterial Activity

The antibacterial potential of the compound has been evaluated through various assays. Compounds with similar functionalities have shown effectiveness against multiple bacterial strains.

  • Research Findings : A study reported that triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the sulfanyl group was noted to enhance this activity due to improved binding interactions with bacterial proteins .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated as well. Enzyme assays have indicated that it may act as an inhibitor for acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases.

  • Enzyme Activity Table :
CompoundEnzyme TargetInhibition ActivityReference
Methyl 4-[({[...]}]AcetylcholinesteraseModerate Inhibition
Similar Triazole DerivativeUreaseStrong Inhibition

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. The triazole ring is known for its ability to chelate metal ions, which can disrupt enzyme function and cellular signaling pathways.

Q & A

Q. How can the synthesis of methyl 4-[({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate be optimized for reproducibility?

  • Methodological Answer : A validated protocol involves reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with methyl 4-(chloroacetyl)benzoate in methanol under alkaline conditions (e.g., NaOH). Key parameters include:
  • Molar ratios : 1:1 stoichiometry of thiol to alkylating agent to minimize side products.
  • Reaction time : 6–8 hours at reflux (60–70°C) for complete substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >85% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the triazole ring conformation and hydrogen-bonding networks (e.g., CCDC depository codes for analogous triazoles, such as CCDC-1441403) .
  • NMR/IR : Confirm the presence of sulfanyl-acetyl linkages (¹H-NMR: δ 3.8–4.2 ppm for –SCH2CO–; IR: 1650–1680 cm⁻¹ for amide C=O) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 482.05) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C for 30 days.
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products.
  • Key findings : Triazole-thioether bonds are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

Advanced Research Questions

Q. What strategies reconcile discrepancies between experimental and computational data (e.g., DFT vs. XRD)?

  • Methodological Answer :
  • DFT optimization : Use B3LYP/6-311G(d,p) to model geometry, comparing bond lengths/angles with XRD data. Discrepancies >0.05 Å suggest solvation effects or crystal packing forces .
  • Vibrational analysis : Compare experimental IR peaks (e.g., triazole ring vibrations at 1550 cm⁻¹) with scaled DFT frequencies (scale factor: 0.961) .

Q. How can reaction mechanisms for sulfanyl-acetyl linkage formation be validated?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ ¹H-NMR to identify intermediates (e.g., thiolate anion formation).
  • Isotopic labeling : Use deuterated methanol (CD3OD) to confirm nucleophilic substitution (SN2) at the α-carbon of the acetyl group .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

  • Methodological Answer :
  • OECD 307 guideline : Perform soil biodegradation studies under aerobic conditions (20°C, 60% moisture) for 120 days.
  • Analytical tools : LC-MS/MS to quantify parent compound and metabolites (e.g., hydrolyzed triazole or benzoate derivatives).
  • Ecotoxicity : Daphnia magna acute toxicity assays (48h LC50) to assess aquatic impact .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

  • Methodological Answer :
  • Analog synthesis : Replace the pyridinyl group with other heterocycles (e.g., thiophene or imidazole) and compare bioactivity.
  • In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or antimicrobial activity against S. aureus (MIC values via broth microdilution) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solubility screening : Use shake-flask method in solvents like DMSO, ethanol, and chloroform. Conflicting data may arise from impurities or polymorphic forms.
  • Thermodynamic analysis : Measure melting points (DSC) and compare with literature values to identify polymorphs .

Tables for Key Findings

Property Experimental Data Reference
Melting Point178–180°C (ethanol recrystallization)
LogP (octanol/water)2.8 ± 0.3 (HPLC-derived)
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.0)

Future Research Directions

  • Mechanistic enzymology : Investigate interactions with cytochrome P450 isoforms (e.g., CYP3A4 inhibition assays).
  • Advanced materials : Explore coordination chemistry with transition metals (e.g., Cu²+ or Zn²+) for catalytic applications .

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